molecular formula C22H22N2O3 B1662641 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 332382-54-4

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1662641
M. Wt: 362.4 g/mol
InChI Key: KDDHBJICVBONAX-UHFFFAOYSA-N
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Description

Selective TRPML agonist. Induces TRPML1, 2 and 3-mediated Ca2+ release from lysosomes in vitro. Does not activate TRPM2, TRPV2, TRPA1, TRPV3, TRPC6 channels. Cell-permeable.
ML-SA1 is an agonist of transient receptor potential mucolipin 1 (TRPML1). It induces cytosolic calcium increases in HEK293T cells expressing surface-expressed mutant TRPML1 channels when used at a concentration of 10 µM. ML-SA1 activates TRPML1-mediated current (IML1) in isolated vacuoles that were enlarged by vacuolin-1 prior to isolation from HEK293 cells expressing TRPML1. It also activates whole-endolysosome IML1 in primary murine macrophages.
Activator of TRPML channels (TRPML1, 2 and 3);  does not activate TRPM2, TRPV2, TRPV3, TRPC6 or TRPA1 channels. Induces TRPML-mediated Ca2+ release from lysosomes;  activity corrects trafficking defects and reduces cholesterol accumulation in Niemann-Pick type C macrophages.

Scientific Research Applications

Molecular Interactions and Solubility Studies

  • Ultrasonic studies of related compounds in polar and non-polar solvents at different temperatures were conducted to gain insights into drug transmission and absorption. The variations in properties like adiabatic compressibility and acoustic impedance suggest specific molecular interactions between solute and solvent, relevant for understanding drug solubility and delivery mechanisms (Tekade, Tale, & Bajaj, 2019).

Spectroscopic Characterization and Theoretical Studies

  • A dihydroquinazoline derivative, similar in structure, underwent comprehensive spectroscopic characterization. This study included fundamental vibration assignments and computational studies on stability, reactivity, intramolecular interactions, and biological potential towards breast cancer type 2 complex. Such characterizations are crucial for determining the chemical and biological properties of novel compounds (El-Azab et al., 2017).

Cyclization and Synthesis of Derivatives

  • Research on the cyclization of similar compounds has led to the formation of various derivatives, which could be pivotal in the development of new pharmaceutical agents. These studies provide insights into the chemical processes and potential applications of these compounds in drug development (Zborovskii et al., 2011).

Novel Synthesis Methods and Biological Applications

  • Innovative synthesis methods for related compounds have been developed, demonstrating the potential for creating new pharmaceutical agents. These methods are significant for the preparation of compounds with potential medicinal properties (Hassanien et al., 2022).

Inactivation of Serine Proteases

  • Certain derivatives of 1H-isoindole-1,3(2H)-diones have been found to be potent inactivators of chymotrypsin and related serine proteinases. This property is significant for developing new therapeutic agents targeting specific enzymes (Neumann & Gütschow, 1994).

Antimicrobial Activity Studies

  • Synthesized derivatives of 1H-isoindole-1,3(2H)-diones have shown significant antimicrobial activity. Such findings are crucial for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Salvi et al., 2007).

properties

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDHBJICVBONAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336628
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

332382-54-4
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Reactant of Route 4
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
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2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Citations

For This Compound
1
Citations
C Grimm, MP Cuajungco - Pathologies of Calcium Channels, 2014 - Springer
The transient receptor potential (TRP) mucolipin channels TRPML1, TRPML2, and TRPML3 are non-selective cation channels predominantly found in the endolysosomal system. …
Number of citations: 1 link.springer.com

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